molecular formula C22H18FN3O3 B14109659 [4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](2-hydroxyquinolin-4-yl)methanone

[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](2-hydroxyquinolin-4-yl)methanone

Cat. No.: B14109659
M. Wt: 391.4 g/mol
InChI Key: YCIKIAKNHURLPZ-UHFFFAOYSA-N
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Description

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused with a piperidine moiety and a quinoline derivative, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving a fluorinated aniline derivative and a suitable carboxylic acid. This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl-benzoxazole compound. The final step involves the coupling of this intermediate with a hydroxyquinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving high-quality product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone is investigated for its potential as a fluorescent probe due to the presence of the quinoline moiety, which can exhibit fluorescence under certain conditions.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. The benzoxazole and quinoline rings are known to exhibit various biological activities, including antimicrobial and anticancer properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The benzoxazole ring can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects. The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone: Similar structure but with a chlorine atom instead of fluorine.

    4-(6-Methyl-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone enhances its lipophilicity and metabolic stability compared to its chloro and methyl analogs. This can lead to improved pharmacokinetic properties, making it a more promising candidate for drug development.

Properties

Molecular Formula

C22H18FN3O3

Molecular Weight

391.4 g/mol

IUPAC Name

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one

InChI

InChI=1S/C22H18FN3O3/c23-14-5-6-16-19(11-14)29-25-21(16)13-7-9-26(10-8-13)22(28)17-12-20(27)24-18-4-2-1-3-15(17)18/h1-6,11-13H,7-10H2,(H,24,27)

InChI Key

YCIKIAKNHURLPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)C4=CC(=O)NC5=CC=CC=C54

Origin of Product

United States

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